molecular formula C13H25NO3 B153195 tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 163210-22-8

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B153195
CAS No.: 163210-22-8
M. Wt: 243.34 g/mol
InChI Key: DIQOZPGKFVICKN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (CAS: 179746-47-5 ) is a high-purity piperidine derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C13H25NO3 and a molecular weight of 243.347 g/mol (Citation:3), this compound serves as a versatile building block for the synthesis of more complex bioactive molecules. Its structure, which features both a piperidine ring and a hydroxypropyl side chain protected by a Boc (tert-butoxycarbonyl) group, makes it a valuable intermediate for researchers. This compound's core value lies in its application for designing potential therapeutic agents. Structurally similar piperidine-carboxylate hybrids have demonstrated promising biological activity in recent scientific studies. For instance, research has shown that pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate compounds can suppress breast cancer by targeting estrogen receptor alpha (ERα) signaling and inhibiting the Wnt/β-catenin pathway, which affects cancer cell proliferation and motility (Citation:2). Furthermore, other piperidine carboxamide derivatives have been identified as novel, species-selective, and orally active antimalarials that target the Plasmodium proteasome with a low resistance propensity (Citation:4). These findings highlight the potential of this chemical scaffold in developing treatments for major diseases like cancer and malaria. Researchers should handle this material with care. The compound has associated hazard warnings, including that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation (Citation:3). Appropriate personal protective equipment should be worn, and it should only be used in a well-ventilated area. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

tert-butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-6-11(10-14)7-5-9-15/h11,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQOZPGKFVICKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611233
Record name tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163210-22-8
Record name tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-hydroxypropyl bromide . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Piperidines

A key structural analog is tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate (CAS 156185-63-6). Both compounds share the same molecular formula but differ in the position of the hydroxypropyl group on the piperidine ring:

Property 3-Substituted (CAS 163210-22-8) 4-Substituted (CAS 156185-63-6)
Melting Point Not reported 43–45°C
Solubility Likely similar Chloroform, methanol
Synthetic Applications Drug intermediates, protection Similar uses, conformation-dependent activity

Carbamate Derivatives with Hydroxypropyl Groups

Several carbamate analogs with hydroxypropyl substituents have been synthesized ():

Compound (Example) Structure Yield Melting Point
Benzyl (4-(3-hydroxypropyl)tetrahydro-2H-pyran-4-yl)carbamate (9e) Tetrahydrofuran core 71% 89–90°C
tert-Butyl 4-(3-hydroxypropyl)tetrahydro-2H-thiopyran-4-yl)carbamate (18f) Thiopyran core 74% 147–148°C

These compounds highlight the role of core heterocycles (e.g., pyran vs. thiopyran) in modulating physical properties. The Boc-protected piperidine derivatives generally exhibit lower melting points than benzyl-protected analogs, likely due to reduced crystallinity from the bulky tert-butyl group .

Functional Group Variations

Hydroxypropyl vs. Hydroxyl Groups

tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS 85275-45-2) lacks the hydroxypropyl chain. The absence of this chain reduces solubility in polar solvents and limits opportunities for side-chain modifications, making the hydroxypropyl derivative more versatile in multistep syntheses .

Hydroxypropyl vs. Aminoethyl Groups

tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS 1235439-55-0) replaces the hydroxypropyl group with an aminoethyl substituent. The amino group introduces basicity and nucleophilicity, enabling participation in Schiff base formation or amide couplings, unlike the hydroxypropyl group’s primary alcohol functionality .

Pharmacological Relevance

Compounds like (S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate (CAS 1349699-92-8) incorporate hydrogen-bonding motifs (e.g., carbamoyl groups), which enhance interactions with biological targets. In contrast, the hydroxypropyl group in the target compound may prioritize solubility or metabolic stability in drug design .

Key Research Findings

  • Synthetic Yields : Hydroxypropyl-containing Boc derivatives typically achieve yields of 65–79% , comparable to other carbamates ().
  • Stability : Boc protection ensures stability under basic conditions, but the hydroxypropyl group may necessitate precautions against oxidation during storage .
  • Conformational Effects : Substitution at the 3-position vs. 4-position on piperidine alters spatial arrangements, impacting binding affinities in drug candidates .

Biological Activity

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a tert-butyl group and a hydroxypropyl side chain. The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The molecular formula of this compound is C13H25N2O3C_{13}H_{25}N_{2}O_{3} with a molecular weight of approximately 257.35 g/mol. Its structure can be represented as follows:

tert Butyl 3 3 hydroxypropyl piperidine 1 carboxylate\text{tert Butyl 3 3 hydroxypropyl piperidine 1 carboxylate}

This compound features:

  • A piperidine ring , which provides structural stability.
  • A tert-butyl group , enhancing lipophilicity and steric hindrance.
  • A hydroxypropyl side chain , which can participate in hydrogen bonding.

The mechanism of action of this compound involves its ability to interact with specific molecular targets. The hydroxypropyl group facilitates hydrogen bonding with biological macromolecules, influencing their function and activity. The piperidine ring allows for interactions with various receptors and enzymes, potentially modulating metabolic pathways and cellular communication.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

  • Receptor Binding : The compound acts as a ligand for several receptors, which may influence physiological responses.
  • Enzyme Interaction : It may inhibit or activate specific enzymes, impacting metabolic processes.

Case Studies and Research Findings

  • In Vitro Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. For instance, studies demonstrated that the compound significantly reduced cell viability in glioblastoma cells through mechanisms involving mitochondrial dysfunction and oxidative stress .
  • Binding Affinity : The presence of the hydroxy group enhances the compound's ability to form hydrogen bonds, which increases its binding affinity to target proteins. This property is crucial for optimizing its pharmacological efficacy .
  • Comparative Analysis : When compared to similar compounds, such as tert-butyl 2-(3-hydroxypropyl)piperidine-1-carboxylate, the unique substitution pattern on the piperidine ring of this compound imparts distinct chemical and biological properties .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
Apoptosis InductionSignificant reduction in cell viability in glioblastoma cells
Receptor BindingActs as a ligand for multiple receptors
Enzyme InteractionPotential inhibition of specific enzymes

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